Forsythoside I

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Forsythoside I can be extracted from the leaves of Forsythia suspensa using an ionic liquid-based ultrasonic-assisted extraction method. This method involves the use of l-alkyl-3-methylimidazolium ionic liquids with different alkyl chains and anions . The optimal conditions for extraction include a solvent concentration of 0.6 M, a solvent-to-solid ratio of 15 mL/g, and an extraction time of 10 minutes .

Industrial Production Methods: The industrial production of this compound involves high-speed counter-current chromatography for the separation and purification of the compound from the extract. This method uses a two-phase solvent system consisting of ethyl acetate, ethanol, acetic acid, and water in a specific ratio .

Analyse Des Réactions Chimiques

Oxidation Reactions

Forsythoside I undergoes oxidation at its phenolic hydroxyl and caffeoyl groups. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Products | Mechanistic Pathway |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution | Quinone derivatives | Electron transfer from phenolic rings |

| Hydrogen peroxide | Neutral pH, 25–40°C | Oxidized caffeoyl side chains | Radical-mediated oxidation |

Experimental studies show that oxidation alters bioactivity by modifying electron-rich aromatic systems, reducing antioxidant capacity while generating metabolites with distinct pharmacological profiles .

Reduction Reactions

The compound’s α,β-unsaturated carbonyl system and glycosidic bonds participate in reduction:

| Reagent | Conditions | Products | Key Observations |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, 0–5°C | Saturated glycoside derivatives | Selective reduction of carbonyl groups |

| Lithium aluminum hydride | Anhydrous THF, reflux | Alcohols from ester reduction | Cleavage of ester linkages observed |

Reduction with NaBH₄ preserves the glycosidic framework, while LiAlH₄ may fragment the molecule due to its stronger reducing power3 .

Substitution Reactions

Nucleophilic substitution occurs at the glycosidic oxygen and ester groups:

| Reagent | Conditions | Products | Application |

|---|---|---|---|

| Sodium methoxide | Methanol, 60°C | Methoxylated aglycone | Structural modification for SAR studies |

| Potassium hydroxide | Aqueous ethanol, reflux | Hydrolyzed caffeic acid derivatives | Degradation pathway analysis |

Glycosidic bond hydrolysis under acidic or basic conditions yields the aglycone (caffeoyl phenylethanol) and rhamnose, confirmed via NMR .

Degradation and Stability

This compound exhibits pH- and temperature-dependent stability:

| Condition | Half-Life | Primary Degradation Pathway |

|---|---|---|

| pH 2.0, 37°C | 12 hours | Acid-catalyzed glycosidic hydrolysis |

| pH 7.4, 25°C | 48 hours | Autoxidation of phenolic moieties |

| UV light (254 nm) | 2 hours | Photooxidation forming dimeric quinones |

Stability studies highlight the need for controlled storage conditions to prevent decomposition .

Synthetic Modifications

Ionic Liquid-Assisted Extraction :

Industrial-Scale Purification :

-

Solvent System : Ethyl acetate/ethanol/acetic acid/water (4:1:0.25:6 v/v)

Reaction Mechanisms

-

Oxidation : Proceeds via single-electron transfer (SET) from phenolic hydroxyls to oxidizing agents, forming resonance-stabilized radicals .

-

Reduction : Involves nucleophilic attack by hydride ions at electrophilic carbonyl carbons, followed by protonation3.

-

Hydrolysis : Acid-catalyzed cleavage of glycosidic bonds follows an SN1 mechanism, generating a carbocation intermediate .

Applications De Recherche Scientifique

Forsythoside I has a wide range of scientific research applications:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Forsythoside A: Known for its antiviral and anti-inflammatory effects.

Forsythoside B: Exhibits strong antioxidant properties.

Forsythoside C: Has been studied for its potential neuroprotective effects.

Activité Biologique

Forsythoside I, a bioactive compound derived from Forsythia suspensa, has garnered significant attention due to its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its anti-inflammatory, antioxidant, and neuroprotective effects, as well as its potential mechanisms of action.

Overview of this compound

This compound is one of several forsythosides, which are glycosides known for their therapeutic benefits. Research indicates that these compounds exhibit a range of biological activities, including modulation of inflammatory responses and protection against oxidative stress.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various studies. It modulates key inflammatory pathways, particularly the NF-κB signaling pathway.

- Mechanism : this compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating NF-κB activity. This effect has been observed in both in vitro and in vivo models of inflammation.

- Case Study : In a study involving LPS-induced RAW264.7 macrophages, this compound significantly reduced the expression of inflammatory markers, showcasing its potential as a therapeutic agent for inflammatory diseases .

2. Antioxidant Activity

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related damage.

- Mechanism : It activates the Nrf2/HO-1 pathway, which enhances the expression of antioxidant enzymes and reduces oxidative damage in cells.

- Research Findings : Studies have shown that treatment with this compound leads to decreased levels of reactive oxygen species (ROS) in various cellular models .

3. Neuroprotective Effects

This compound exhibits neuroprotective effects that may be beneficial in conditions such as ischemic stroke.

- Mechanism : By activating the Nrf2 pathway, this compound helps mitigate cerebral ischemic damage and promotes neuronal survival.

- Case Study : In an animal model of cerebral ischemia, this compound administration resulted in reduced neuronal apoptosis and improved functional recovery post-stroke .

Summary of Key Research Findings

| Study | Model | Dosage | Outcome | Mechanism |

|---|---|---|---|---|

| Wang et al. (2022) | LPS-induced inflammation in mice | 40 mg/kg | Decreased TNF-α and IL-6 levels | Inhibition of NF-κB pathway |

| Zhang et al. (2023) | Cerebral ischemia model | 20 mg/kg | Reduced neuronal apoptosis | Activation of Nrf2/HO-1 pathway |

| Li et al. (2024) | RAW264.7 macrophages | 80 μg/ml | Increased cell viability; reduced inflammation | Modulation of TLR4/NF-κB signaling |

Propriétés

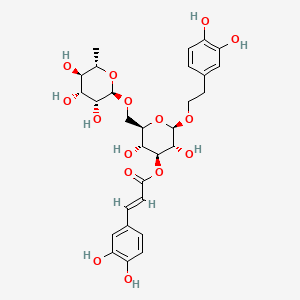

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBWXABVALDGQ-GCELSKRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known mechanisms of action of Isoforsythiaside, and what are its key targets?

A: Isoforsythiaside (IFY) exhibits its effects through various mechanisms. Studies suggest that IFY can attenuate Alzheimer's disease by regulating mitochondrial function via the PI3K/AKT pathway. [] Additionally, IFY has been shown to alleviate renal fibrosis by inhibiting the activity of methyltransferase-like 3 (METTL3), specifically reducing the m6A modification of EVL mRNA in an IGF2BP2-dependent manner. This, in turn, suppresses the TGF-β1/Smad3 signaling pathway, which plays a crucial role in renal fibrosis progression. [] Furthermore, research indicates that IFY exhibits antioxidant and antibacterial properties. []

Q2: What role does Isoforsythiaside play in treating influenza virus pneumonia and novel coronavirus pneumonia?

A: While Isoforsythiaside itself has not been specifically studied in the context of influenza virus pneumonia and novel coronavirus pneumonia, it is a key component of the traditional Chinese medicine formula Lianhua Qingwen (LHQW). Network pharmacology analysis suggests that LHQW, and potentially IFY, might exert therapeutic effects by targeting multiple pathways related to these diseases, including IL-17, T cell receptor, Th17 cell differentiation, TNF, toll-like receptor, MAPK, and apoptosis pathways. [] Further research is needed to elucidate the specific contributions and mechanisms of IFY in this context.

Q3: How does Isoforsythiaside interact with key targets in Alzheimer's disease?

A: In APPswe/PSEN1dE9 transgenic (APP/PS1) models and Aβ1-42-induced U251 cells, IFY was shown to improve mitochondrial function and reduce apoptosis. [] It achieves this by activating the PI3K/AKT pathway, leading to changes in the expression of B-cell lymphoma-2 (BCL-2) family members, ultimately protecting against neuronal damage. []

Q4: What is the role of molecular docking studies in understanding Isoforsythiaside's activity?

A: Molecular docking studies have been employed to understand how IFY interacts with potential targets. One study showed that IFY exhibited strong binding affinity to targets like 3C-like protease (3CL), angiotensin-converting enzyme 2 (ACE2), cyclooxygenase-2 (COX2), hemagglutinin (HA), interleukin-6 (IL-6), and neuraminidase (NA), which are relevant in various disease contexts. [] These findings provide insights into the potential molecular mechanisms of IFY and highlight its possible therapeutic applications.

Q5: How is Isoforsythiaside quantified in complex mixtures like Lianhua Qingwen capsules?

A: High-performance liquid chromatography with diode array detector (HPLC-DAD) is commonly used for quantifying IFY in complex mixtures like Lianhua Qingwen capsules. [, ] This method allows for simultaneous determination of multiple bioactive ingredients, including IFY, enabling comprehensive quality assessment of the formulation. []

Q6: Are there any known structure-activity relationship (SAR) studies for Isoforsythiaside?

A: While the provided research papers don't delve into specific SAR studies for IFY, they highlight its structural characteristics. [] Further research exploring the relationship between structural modifications of IFY and its biological activity, potency, and selectivity would be valuable for optimizing its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.